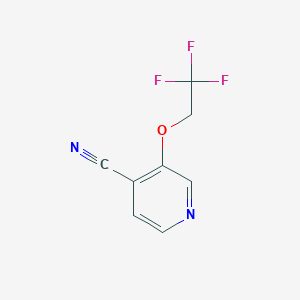

3-(2,2,2-Trifluoroethoxy)isonicotinonitrile

説明

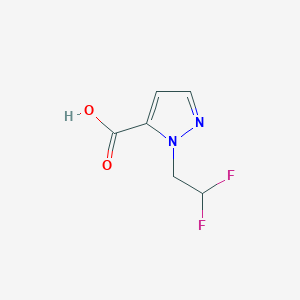

3-(2,2,2-Trifluoroethoxy)isonicotinonitrile (FEON) is a fluorinated nitrile compound . It has high oxidative stability, low volatility, and non-flammability . It has been introduced as an electrolyte solvent for high-energy density Li|NCM batteries .

Chemical Reactions Analysis

In the context of high-energy density Li|NCM batteries, the FEON-based electrolyte exhibits better cycling performance for both the lithium metal anode and 4.4 V high-voltage NCM cathode, compared with those of a commercial carbonate electrolyte . The solid electrolyte interphase on the lithium metal anode is enriched with organic components and LiF, which is proposed from FEON decomposition based on density functional theory calculations and X-ray photoelectron spectroscopy analysis .科学的研究の応用

Fluorinated Nitrile Compounds in Electrolytes

A study introduced 3-(2,2,2-trifluoroethoxy)-propionitrile (FEON), a fluorinated nitrile compound, as an electrolyte solvent for high-energy density Li|NCM batteries. FEON was highlighted for its high oxidative stability, low volatility, and non-flammability, making it an excellent candidate for enhancing the performance of lithium metal anodes and high-voltage NCM cathodes. The research demonstrated that electrolytes based on FEON exhibited superior cycling performance compared to traditional carbonate electrolytes, suggesting its potential in developing advanced battery technologies (Zhou et al., 2022).

Synthesis and Characterization of Poly(organophosphazenes)

Research has been conducted on the synthesis and characterization of high molecular weight polyphosphazenes with varying ratios of phenory and 2,2,2-trifluoroethoxy groups. These polymers were synthesized through reactions involving (NPCl2)n, sodium phenoxide, and sodium 2,2,2-trifluoroethoxide, showcasing the ability to tailor the properties of the resulting polyphosphazenes by adjusting the ratios of the substituents. This study underlines the utility of 3-(2,2,2-Trifluoroethoxy)isonicotinonitrile in modifying the physical and chemical properties of polymers for various applications (Allcock & Kim, 1994).

Novel Synthesis Approaches

In the realm of organic synthesis, the reactivity of nitriles without α hydrogen atoms with phosphol 3 enes oxides or sulfides anions was studied, yielding 1-aza 2-phospha cyclohepta 4,6 dienes. This research offers insights into the nuanced reactions involving isonicotinonitriles, demonstrating the potential of 3-(2,2,2-Trifluoroethoxy)isonicotinonitrile in facilitating the synthesis of complex organic molecules (Eberhard et al., 1973).

Antibacterial Activity of Boronic Acids

A study on the structures, properties, and antibacterial activity of (trifluoromethoxy)phenylboronic acids, which are structurally related to 3-(2,2,2-Trifluoroethoxy)isonicotinonitrile, revealed their potential in combating bacterial infections. The research emphasized the impact of the trifluoromethoxy group on the acidity and antibacterial potency of the boronic acids, indicating the broader implications of fluorinated compounds in medicinal chemistry (Adamczyk-Woźniak et al., 2021).

Radical Trifluoromethylation of Isonitriles

Another study explored the synthesis of 2-trifluoromethylindoles from isonitriles using the Togni reagent as a CF3 radical precursor. This research highlights the role of 3-(2,2,2-Trifluoroethoxy)isonicotinonitrile in radical trifluoromethylation reactions, contributing to the development of novel synthetic methods in organic chemistry (Zhang & Studer, 2014).

特性

IUPAC Name |

3-(2,2,2-trifluoroethoxy)pyridine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3N2O/c9-8(10,11)5-14-7-4-13-2-1-6(7)3-12/h1-2,4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQTKEBXDDGSXMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1C#N)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2,2,2-Trifluoroethoxy)isonicotinonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(3-Chlorophenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1469273.png)

![1-[2-(Pyridin-4-ylsulfanyl)acetyl]azetidine-3-carboxylic acid](/img/structure/B1469281.png)

![1-{[(3-Methoxypropyl)carbamoyl]methyl}azetidine-3-carboxylic acid](/img/structure/B1469282.png)

![1-[(5-Bromothiophen-2-yl)methyl]azetidine-3-carboxylic acid](/img/structure/B1469283.png)

![(1-cyclopropyl-1H-benzo[d]imidazol-5-yl)methanamine](/img/structure/B1469289.png)

![1-[(Cyclopentylcarbamoyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1469292.png)

![1-[(Diethylcarbamoyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1469294.png)